molecular formula C20H23FN2O3 B1526285 Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate CAS No. 1047655-93-5

Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1526285
CAS No.: 1047655-93-5
M. Wt: 358.4 g/mol
InChI Key: FMUNMRJZIXHJIO-UHFFFAOYSA-N
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Description

Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H23FN2O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS Number: 1047655-93-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H23_{23}FN2_2O3_3
  • Molecular Weight : 358.42 g/mol
  • Purity : ≥95%

This compound is structurally related to piperidine derivatives, which have been studied for their various biological activities, including:

  • Tyrosinase Inhibition : Compounds similar to this one have shown competitive inhibition against tyrosinase, an enzyme involved in melanin production. For instance, derivatives containing the 4-fluorobenzylpiperazine fragment have demonstrated significant antimelanogenic effects with low IC50_{50} values, indicating strong inhibitory potential .

Tyrosinase Inhibition Studies

Research has indicated that benzyl piperidine derivatives can act as effective tyrosinase inhibitors. The following table summarizes the findings related to IC50_{50} values for various derivatives:

Compound IDIC50_{50} (μM)Activity Description
Compound 260.18Highly active inhibitor
Kojic Acid17.76Reference compound for comparison
Compound 940.43Least effective in series

These results suggest that modifications to the piperidine structure can significantly enhance inhibitory potency .

Cytotoxicity Studies

In vitro studies on cell lines (e.g., B16F10 melanoma cells) showed that certain derivatives exhibited antimelanogenic effects without cytotoxicity. This is crucial for therapeutic applications where selective inhibition is desired without harming healthy cells .

Case Studies

A notable study evaluated the biological activity of various benzyl piperidine derivatives, including the compound . The study employed several assays:

  • Salmonella/Microsome Assay : Evaluated mutagenic potential.
  • DNA Repair Assay : Assessed the ability to induce DNA repair mechanisms in HeLa cells.
  • Mouse Lymphoma Mutation Assay : Investigated mutagenicity in mammalian cells.

The results indicated that while some derivatives showed mutagenic activity, others like this compound were less active, suggesting a safer profile for further development .

Properties

IUPAC Name

benzyl 4-[(4-fluoroanilino)methyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c21-17-6-8-18(9-7-17)22-15-20(25)10-12-23(13-11-20)19(24)26-14-16-4-2-1-3-5-16/h1-9,22,25H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUNMRJZIXHJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNC2=CC=C(C=C2)F)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The object product (2.8 g, 98%) was obtained in the same manner as in Example 24(1) and using benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.98 g), 4-fluoroaniline (889 mg) and lithium perchlorate (960 mg).
[Compound]
Name
product
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
889 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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